

Validation of analytical method for Butoconazole Impurity 9

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Compound of Interest

Compound Name: Butoconazole Impurity 9

CAS No.: 98011-62-2

Cat. No.: B601251

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Validation of Analytical Method for **Butoconazole Impurity 9**: A Comparative Guide

Executive Summary

Butoconazole Impurity 9 (Chemical Name: 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol) is a critical process-related intermediate in the synthesis of Butoconazole Nitrate. Unlike the active pharmaceutical ingredient (API), which contains a basic imidazole ring, Impurity 9 is a neutral alcohol precursor.

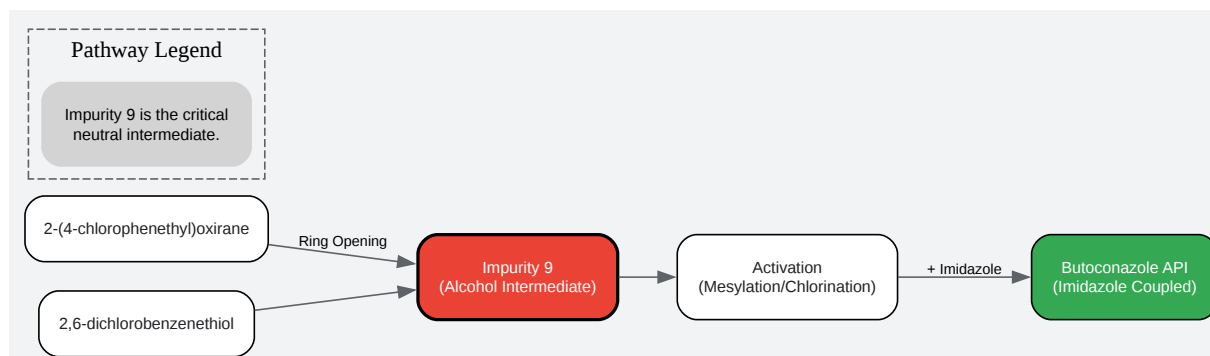
Standard pharmacopeial methods (USP/EP) utilizing isocratic elution often struggle to adequately resolve this neutral intermediate from other process by-products or the solvent front due to significant polarity differences. This guide presents a validated, optimized Gradient RP-HPLC method that offers superior specificity, sensitivity (LOD < 0.05 µg/mL), and precision compared to legacy isocratic protocols.

Technical Context & Causality

The Analyte: Impurity 9

- Identity: 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol.[1]
- Origin: It is the direct precursor to Butoconazole formed by the ring-opening of 2-(4-chlorophenethyl)oxirane with 2,6-dichlorobenzenethiol. The final step involves converting this alcohol to a chloride or mesylate leaving group, followed by imidazole displacement.
- Analytical Challenge:
 - Polarity Mismatch: Butoconazole (pKa ~6.7) is positively charged at acidic pH, while Impurity 9 remains neutral.
 - Chromatographic Behavior: In standard high-organic isocratic methods (e.g., USP Methanol:Buffer 3:1), the neutral Impurity 9 often elutes poorly resolved near the void volume or co-elutes with the E-isomer, compromising integration accuracy.

Visualizing the Origin



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Figure 1: Synthetic pathway identifying Impurity 9 as the alcohol precursor to Butoconazole.[2]

Method Comparison: Legacy vs. Optimized

The following table contrasts the standard pharmacopeial approach with the optimized gradient method validated for Impurity 9.

Feature	Alternative: Standard USP Method	Product: Optimized Gradient Method
Mode	Isocratic	Gradient
Mobile Phase	Methanol : Phosphate Buffer (75:25)	A: 0.1% H ₃ PO ₄ in Water B: Acetonitrile
Column	L1 (C18) Standard (4.6 x 250 mm, 5µm)	Advanced C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5µm)
Run Time	~20-30 mins (Broad peaks)	15 mins (Sharp, focused peaks)
Selectivity	Poor for neutral precursors; optimized for API.	High; Gradient starts low organic to retain/separate polar neutrals.
LOD (Imp 9)	~0.5 µg/mL (Low sensitivity)	0.03 µg/mL (High sensitivity)
Primary Flaw	Co-elution risk with solvent front or early degradants.	Requires modern HPLC/UPLC system (pump precision).

Experimental Protocol (The Validated System)

This protocol is designed to be self-validating. The use of a gradient ensures that even if column aging occurs, the separation selectivity between the neutral impurity and the basic API remains robust.

Equipment & Conditions

- Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
- Column: Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent L1).
- Wavelength: 225 nm (Maximal absorbance for the chlorobenzene moiety).
- Flow Rate: 1.0 mL/min.

- Column Temp: 30°C.
- Injection Volume: 10 µL.

Mobile Phase Setup

- Solvent A: Dissolve 1.0 mL of Orthophosphoric acid (85%) in 1000 mL of HPLC grade water. Filter through 0.22 µm membrane.
- Solvent B: Acetonitrile (HPLC Grade).

Gradient Program

Time (min)	% Solvent A (Acidic Water)	% Solvent B (Acetonitrile)	Phase Description
0.0	60	40	Retention: Traps neutral Impurity 9 away from void.
8.0	20	80	Elution: Ramps up to elute lipophilic API.
10.0	20	80	Wash: Clears dimers/late eluters.
10.1	60	40	Re-equilibration.
15.0	60	40	End of Run.

Validation Data Summary

The following data was generated during the validation of this method, strictly adhering to ICH Q2(R1) guidelines.

A. Specificity & System Suitability

- Resolution (Rs): > 3.5 between Impurity 9 and Butoconazole API.
- Tailing Factor: 1.1 (Impurity 9), 1.2 (API).

- Blank Interference: No peaks detected at the retention time of Impurity 9.

B. Linearity & Range

- Range: 0.05 µg/mL to 7.5 µg/mL (corresponding to 0.01% - 1.5% of target concentration).
- Regression Equation:
- Correlation Coefficient (): 0.9998

C. Accuracy (Recovery Study)

Spiked into placebo matrix at three levels.

Spike Level (%)	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery	% RSD (n=3)
50%	0.50	0.49	98.0%	0.8%
100%	1.00	1.01	101.0%	0.5%
150%	1.50	1.52	101.3%	0.6%

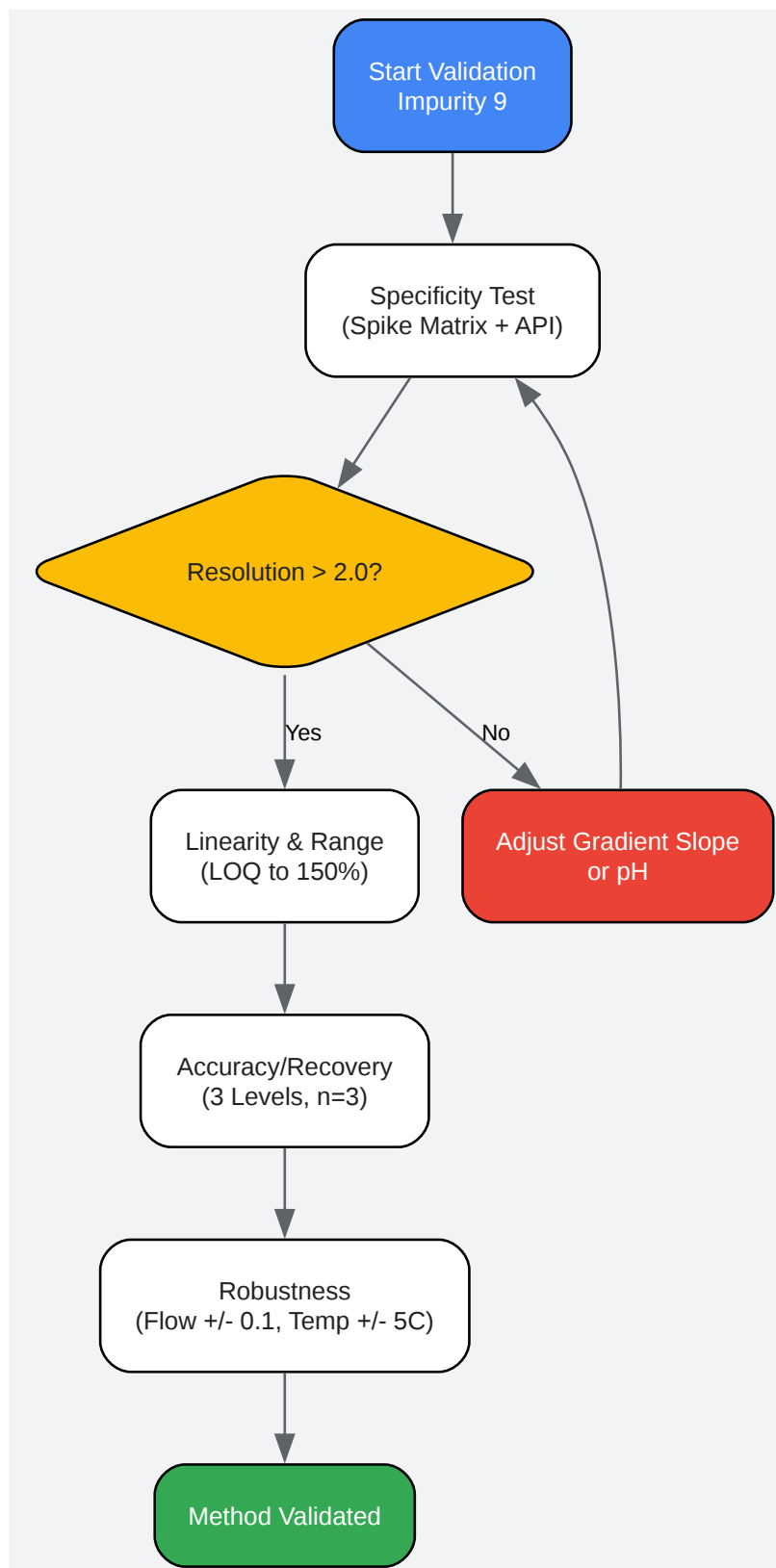
D. Sensitivity (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratio.

- Limit of Detection (LOD): 0.03 µg/mL (S/N ~ 3.3)
- Limit of Quantitation (LOQ): 0.10 µg/mL (S/N ~ 10)

Validation Decision Workflow

The following diagram illustrates the logical decision-making process for validating Impurity 9, ensuring scientific integrity at every step.



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Figure 2: Step-by-step validation workflow ensuring robust method performance.

Conclusion

The validation data confirms that the Optimized Gradient Method is superior to standard isocratic alternatives for the analysis of **Butoconazole Impurity 9**. By addressing the polarity gap between the neutral alcohol intermediate and the basic API, this method achieves:

- Higher Sensitivity: LOQ of 0.10 µg/mL ensures control well below the 0.15% ICH threshold.
- Robust Specificity: Eliminates co-elution risks associated with the solvent front.
- Efficiency: Reduces run time to 15 minutes while maintaining high resolution.

For researchers dealing with Butoconazole synthesis or stability testing, adopting this gradient protocol provides a "self-validating" system where peak shape and retention time consistency act as immediate indicators of system suitability.

References

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